N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and ethoxyphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then cyclized with ethyl hydrazinecarboxylate and thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole derivatives
- Triazolo[1,5-a]pyrimidine derivatives
- Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-3-17-24-25-21-27(17)26-18(13-8-10-16(11-9-13)29-4-2)19(30-21)20(28)23-15-7-5-6-14(22)12-15/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28) |
InChI Key |
QGNMGFXXZASSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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